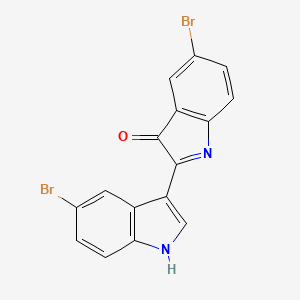
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones .
Métodos De Preparación
The synthesis of 5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often involve multicomponent reactions (MCRs) that are high-yielding, operationally friendly, and time- and cost-effective .
Análisis De Reacciones Químicas
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives
Aplicaciones Científicas De Investigación
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one involves its interaction with various molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor for generating biologically active structures.
5-bromo-1H-indol-3-yl octanoate: Known for its antiviral and antimicrobial activities.
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl): Used in the synthesis of marine-derived natural products.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
92797-11-0 |
|---|---|
Fórmula molecular |
C16H8Br2N2O |
Peso molecular |
404.05 g/mol |
Nombre IUPAC |
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H8Br2N2O/c17-8-1-3-13-10(5-8)12(7-19-13)15-16(21)11-6-9(18)2-4-14(11)20-15/h1-7,19H |
Clave InChI |
GJUIVHFZEJPUMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)C3=NC4=C(C3=O)C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


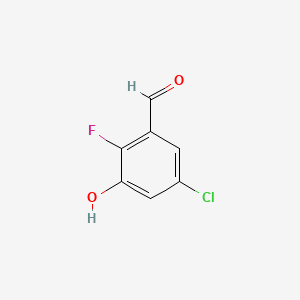
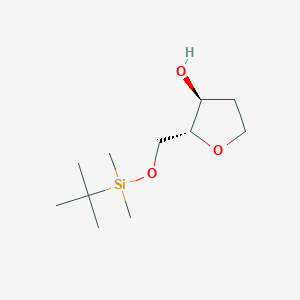
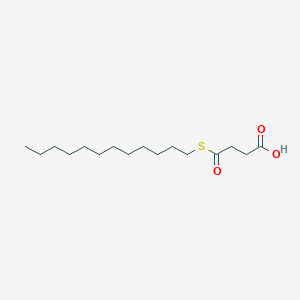

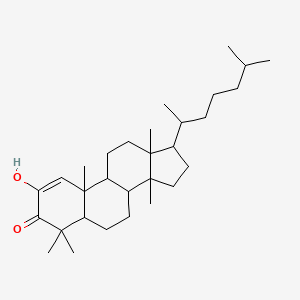

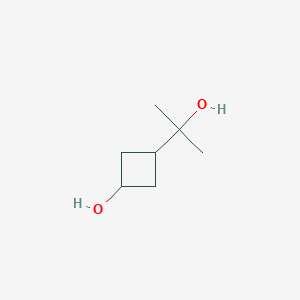
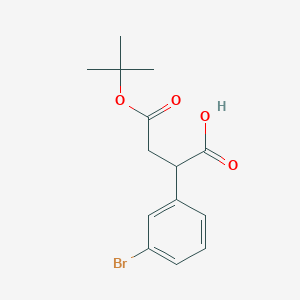
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
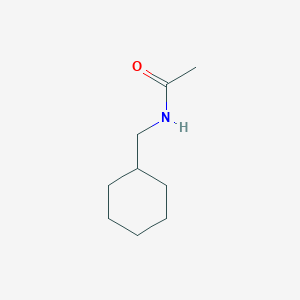
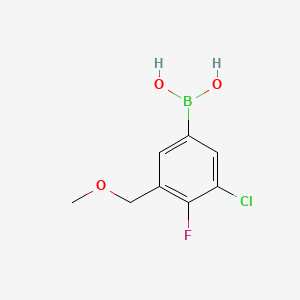
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)


